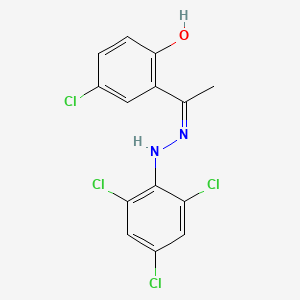
Cevimeline.HCl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cevimeline hydrochloride hemihydrate is a muscarinic receptor agonist that primarily targets the M1 and M3 receptors. It is used for the symptomatic treatment of dry mouth in patients with Sjögren’s syndrome, a chronic autoimmune disease that affects the exocrine glands . The compound stimulates the secretion of saliva and sweat, providing relief from the symptoms of dry mouth and dry eyes associated with the syndrome .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cevimeline hydrochloride hemihydrate involves the formation of a spiro compound. The key steps include the reaction of 2-methyl-1,3-oxathiolane with quinuclidine under controlled conditions to form the spiro compound.
Industrial Production Methods: Industrial production of cevimeline hydrochloride hemihydrate typically involves large-scale synthesis using similar reaction conditions as in the laboratory synthesis. The process is optimized for yield and purity, ensuring that the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions: Cevimeline hydrochloride hemihydrate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides.
Reduction: Reduction reactions can convert the sulfoxides back to the parent compound.
Substitution: The compound can undergo substitution reactions, particularly at the quinuclidine nitrogen.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various alkylating agents can be used under mild conditions.
Major Products:
Oxidation: Cis and trans-sulfoxides.
Reduction: The parent compound.
Substitution: Alkylated derivatives of cevimeline.
Scientific Research Applications
Cevimeline hydrochloride hemihydrate has several scientific research applications:
Chemistry: Used as a model compound to study muscarinic receptor agonists.
Biology: Investigated for its effects on salivary and sweat gland function.
Medicine: Primarily used for the treatment of dry mouth in Sjögren’s syndrome.
Industry: Used in the development of new pharmaceuticals targeting muscarinic receptors.
Mechanism of Action
Cevimeline hydrochloride hemihydrate exerts its effects by binding to and activating muscarinic M1 and M3 receptors. The M1 receptors are predominantly found in secretory glands, and their activation leads to increased secretion from these glands. The M3 receptors are located on smooth muscles and various glands, and their activation results in smooth muscle contraction and increased glandular secretion . This dual activation helps alleviate the symptoms of dry mouth and dry eyes in patients with Sjögren’s syndrome .
Comparison with Similar Compounds
Pilocarpine: Another muscarinic receptor agonist used for the treatment of dry mouth and glaucoma.
Bethanechol: A muscarinic agonist used to treat urinary retention and abdominal distension.
Comparison:
Cevimeline vs. Pilocarpine: Both compounds are used to treat dry mouth, but cevimeline specifically targets M1 and M3 receptors, while pilocarpine has a broader range of action on muscarinic receptors.
Cevimeline vs. Bethanechol: Cevimeline is more selective for M1 and M3 receptors, making it more suitable for treating dry mouth, whereas bethanechol is used for its effects on the urinary and gastrointestinal tracts.
Properties
Molecular Formula |
C20H38Cl2N2O3S2 |
|---|---|
Molecular Weight |
489.6 g/mol |
IUPAC Name |
(2R,5R)-2-methylspiro[1,3-oxathiolane-5,3'-1-azabicyclo[2.2.2]octane];hydrate;dihydrochloride |
InChI |
InChI=1S/2C10H17NOS.2ClH.H2O/c2*1-8-12-10(7-13-8)6-11-4-2-9(10)3-5-11;;;/h2*8-9H,2-7H2,1H3;2*1H;1H2/t2*8-,10-;;;/m11.../s1 |
InChI Key |
ZSTLCHCDLIUXJE-GMLJRNIPSA-N |
Isomeric SMILES |
C[C@@H]1O[C@]2(CN3CCC2CC3)CS1.C[C@@H]1O[C@]2(CN3CCC2CC3)CS1.O.Cl.Cl |
Canonical SMILES |
CC1OC2(CN3CCC2CC3)CS1.CC1OC2(CN3CCC2CC3)CS1.O.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-hydroxy-2-(4-hydroxyphenyl)-7-[(2S,3R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B10817306.png)
![[(1S,3R,15S,18S,19R,20R,21R,22S,23R,24R,26S)-20,22,23,25-tetraacetyloxy-21-(acetyloxymethyl)-26-hydroxy-3,15,26-trimethyl-6,16-dioxo-2,5,17-trioxa-11-azapentacyclo[16.7.1.01,21.03,24.07,12]hexacosa-7(12),8,10-trien-19-yl] furan-3-carboxylate](/img/structure/B10817318.png)
![5-hydroxy-2-(4-hydroxyphenyl)-7-[(2S,4S,5R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-3-[(2S,5R)-3,4,5-trihydroxy-6-[[(2S,4S,5R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B10817329.png)
![2-[(1S,5S,6R)-6-(2,4-dihydroxybenzoyl)-5-(2,4-dihydroxyphenyl)-3-methyl-cyclohex-2-en-1-yl]-1,3,8,10a-tetrahydroxy-5a-(3-methylbut-2-enyl)benzofuro[3,2-b]chromen-11-one](/img/structure/B10817331.png)
![[(3aS,4S,6E,9R,10E,11aS)-9-acetyloxy-6-(acetyloxymethyl)-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate](/img/structure/B10817337.png)
![(1R,2R,4R,5S,7R,8R,10R,13R,16S,17R)-11-ethyl-13-methyl-6-methylidene-11-azahexacyclo[7.7.2.15,8.01,10.02,8.013,17]nonadecane-4,7,16-triol](/img/structure/B10817341.png)
![disodium;4-carboxy-5-[(3-phenoxyphenyl)methyl-[(1S)-1,2,3,4-tetrahydronaphthalen-1-yl]carbamoyl]phthalate](/img/structure/B10817342.png)
![(2S,3R,4R,5R,6R)-2-methyl-6-[(1S,2S,4S,5'S,6R,7S,9S,12S,13R,14R,16R)-5',7,9,13-tetramethyl-14-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxyoxane-3,4,5-triol](/img/structure/B10817351.png)
![(2S,4R)-1-[(2S)-2-[[2-[2-(2-aminoethoxy)ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;dihydrochloride](/img/structure/B10817360.png)
![4,5-Dihydroxy-9,10-dioxo-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]anthracene-2-carboxylic acid](/img/structure/B10817367.png)

![[(1R)-4-hydroxy-6-methyl-8-oxo-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7-oxatricyclo[4.3.0.03,9]nonan-9-yl]methyl benzoate](/img/structure/B10817376.png)
![[4-[5-(7-fluoroquinolin-4-yl)-1-methylimidazol-4-yl]-3,5-dimethylphenyl]methanamine;trihydrochloride](/img/structure/B10817390.png)
![Disodium;4-carboxy-5-[(3-phenoxyphenyl)methyl-(1,2,3,4-tetrahydronaphthalen-1-yl)carbamoyl]phthalate](/img/structure/B10817393.png)
